BenchChemオンラインストアへようこそ!

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone

Alzheimer's disease Cholinesterase inhibition Ellman assay

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone (NMC) is a synthetic β-hydroxy ketone derivative bearing a cyclopentanone core with a para-nitrophenyl-hydroxymethyl substituent. The compound is primarily investigated as a neuroprotective agent targeting Alzheimer’s disease (AD) pathology via cholinesterase inhibition and antioxidant mechanisms, and it also serves as a substrate for heterogeneous organocatalytic asymmetric aldol reactions.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B13434455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C12H13NO4/c14-11-3-1-2-10(11)12(15)8-4-6-9(7-5-8)13(16)17/h4-7,10,12,15H,1-3H2
InChIKeyCIYBYDAJXJZQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone (CAS 205759-66-6): A para-Nitro β-Hydroxy Ketone for Alzheimer’s Research & Asymmetric Aldol Catalysis


2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone (NMC) is a synthetic β-hydroxy ketone derivative bearing a cyclopentanone core with a para-nitrophenyl-hydroxymethyl substituent [1]. The compound is primarily investigated as a neuroprotective agent targeting Alzheimer’s disease (AD) pathology via cholinesterase inhibition and antioxidant mechanisms, and it also serves as a substrate for heterogeneous organocatalytic asymmetric aldol reactions [2]. Structurally, it is the para-nitro positional isomer of a series of 2-(hydroxy-(nitrophenyl)methyl)cyclopentanone analogs that have emerged from drug discovery programs focused on 5xFAD transgenic mouse models of AD.

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone (NMC): Why Positional Isomerism Precludes Simple Drop-In Replacement


Although 2-(hydroxy-(2-nitrophenyl)methyl)cyclopentanone (2NCP) and 2-(hydroxy-(3-nitrophenyl)methyl)cyclopentanone (3NCP) share an identical molecular formula and core scaffold with NMC, the position of the nitro group (ortho, meta, or para) fundamentally alters the electronic distribution, steric environment, and hydrogen-bonding capacity of the molecule [1]. These differences translate into quantitatively distinct cholinesterase inhibitory profiles, antioxidant capacities, and enzyme selectivity ratios that have been documented in independent, methodologically comparable studies [2][3]. Consequently, substituting one positional isomer for another in a pharmacological study or synthetic protocol can lead to irreproducible results, confounding structure-activity relationship (SAR) interpretations and undermining procurement decisions predicated on specific potency or selectivity benchmarks.

NMC vs. 2NCP & 3NCP: Quantitative In Vitro and In Vivo Differentiation Evidence for 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone


Acetylcholinesterase (AChE) Inhibition: NMC Exhibits a Distinct Potency Window Versus Ortho and Meta Isomers

In vitro AChE inhibition assessed by the Ellman protocol reveals a clear potency gradient across the positional isomer series. NMC (para-nitro) displays an IC₅₀ of 67 µg/mL, which is approximately 3.9-fold less potent than 2NCP (ortho-nitro, 17 µg/mL) and 4.0-fold less potent than 3NCP (meta-nitro, 16.2 µg/mL) [1][2][3]. This lower potency is not a liability but rather defines a differentiated pharmacological window that may be advantageous for avoiding target-saturating AChE inhibition, a feature linked to dose-limiting cholinergic side effects in approved AD therapeutics.

Alzheimer's disease Cholinesterase inhibition Ellman assay

DPPH Radical Scavenging: NMC Provides the Lowest Antioxidant Potency, Defining a Unique Oxidative Stress Modulation Profile

In the DPPH free radical scavenging assay, NMC exhibits an IC₅₀ of 171 µg/mL, compared to 62 µg/mL for 2NCP, representing a 2.8-fold lower antioxidant potency [1][2]. The 3NCP DPPH IC₅₀ was not reported in the primary literature in a directly comparable format. This positions NMC as the least aggressive antioxidant in the series, which may be beneficial in contexts where excessive free radical scavenging could interfere with physiological redox signaling required for synaptic plasticity and memory consolidation.

Antioxidant DPPH assay Oxidative stress

Cholinesterase Selectivity (BuChE/AChE Ratio): NMC Offers a Wider, Measurably Distinct Selectivity Window

The BuChE/AChE IC₅₀ ratio serves as a proxy for peripheral vs. central cholinesterase selectivity. NMC demonstrates a BuChE/AChE ratio of 1.43 (96/67), higher than 2NCP (1.35, 23/17) and 3NCP (1.27, 20.51/16.17) [1][2][3]. Although the absolute differences are modest, the trend is consistent with the para-nitro group conferring a subtly greater preference for AChE over BuChE. In the context of AD drug development, a higher BuChE/AChE ratio is typically associated with a reduced peripheral cholinergic side-effect burden, as BuChE is predominantly expressed in the periphery.

Butyrylcholinesterase Selectivity ratio Drug safety

Ex Vivo Target Engagement: NMC Reduces Cortical and Hippocampal Cholinesterase Activity in the 5xFAD Model

Beyond in vitro enzyme inhibition, NMC demonstrates ex vivo target engagement in the disease-relevant 5xFAD transgenic mouse model. After NMC treatment, AChE and BuChE activities were significantly lower in both the frontal cortex and hippocampus compared to untreated 5xFAD controls [1]. While the 2NCP and 3NCP studies also reported ex vivo cholinesterase reductions, NMC's study additionally included histopathological quantification of amyloid-β plaque burden via thioflavin-S staining, showing significantly lower plaque deposition in the cortex and hippocampus of NMC-treated mice [1]. This integrated ex vivo efficacy and pathology readout provides a more comprehensive preclinical dataset for the para isomer.

Ex vivo pharmacology 5xFAD mouse model Brain cholinesterase

Organocatalytic Aldol Substrate Specificity: NMC Is Validated for Use with Polyanilinomethylpyrrolidine Heterogeneous Catalysis

NMC is explicitly validated as a substrate for the preparation of β-hydroxy ketones via direct aldol reaction using poly-(2-anilinomethylpyrrolidine) (PANiMp), a recyclable heterogeneous organocatalyst [1]. In contrast, the ortho isomer 2NCP is predominantly employed with glucosamine-derived prolinamide catalysts under solvent-free conditions , and the meta isomer 3NCP has been utilized in β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micellar media [2]. This catalyst-class specificity means that researchers developing or benchmarking PANiMp-type polymer-supported organocatalysts cannot interchangeably substitute 2NCP or 3NCP without revalidating reaction yields, diastereoselectivities, and enantioselectivities.

Asymmetric aldol reaction Organocatalysis Heterogeneous catalysis

Priority Procurement Scenarios for 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone (NMC) Based on Quantitative Differentiation Evidence


Scenario 1: Alzheimer's Disease Lead Optimization Requiring Moderate AChE Engagement with a Favorable BuChE/AChE Selectivity Window

SAR programs seeking to dial back AChE potency to avoid target saturation while maintaining a measurable selectivity advantage over BuChE should procure NMC. Its AChE IC₅₀ of 67 µg/mL and BuChE/AChE ratio of 1.43 provide a differentiated starting point compared to 2NCP (17 µg/mL, ratio 1.35) and 3NCP (16.2 µg/mL, ratio 1.27), as established by cross-study comparison of Ellman assay data [1]. The moderate potency profile aligns with the growing recognition that overly potent cholinesterase inhibitors carry an increased risk of dose-limiting gastrointestinal and cardiovascular side effects.

Scenario 2: Transgenic 5xFAD Mouse Studies Requiring Both Ex Vivo Enzyme Activity and Histopathological Amyloid-β Plaque Endpoints

Investigators designing preclinical AD studies that demand simultaneous readouts of cholinesterase activity reduction and amyloid-β plaque burden in the same cohort should select NMC. The Ahmad et al. (2020) study is the only publication among the three positional isomer papers that reports both ex vivo cholinesterase inhibition and quantitative thioflavin-S plaque histopathology in frontal cortex and hippocampal regions of 5xFAD mice [1][2]. This integrated dataset reduces the number of animals and experimental replicates needed to establish target engagement and disease-modifying effects.

Scenario 3: Development and Benchmarking of Polyanilinomethylpyrrolidine-Type Heterogeneous Organocatalysts for Asymmetric Aldol Reactions

Catalysis laboratories developing recyclable polymer-supported organocatalysts should use NMC as a benchmark substrate because it was employed in the foundational characterization of PANiMp, a polyaniline-based chiral heterogeneous catalyst for direct aldol reactions in aqueous media [1]. Substituting the ortho or meta isomer would introduce an uncontrolled variable: 2NCP is validated with glucosamine-prolinamide systems and 3NCP with β-amino alcohol micellar catalysts, meaning that catalyst performance comparisons across different substrate isomers are not directly transferable. Consistent use of NMC ensures reproducibility when comparing novel catalyst formulations against the PANiMp literature baseline.

Quote Request

Request a Quote for 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.